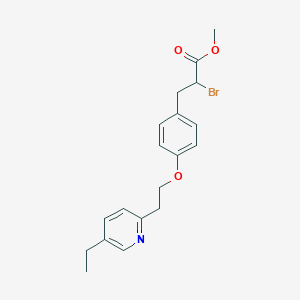

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is an organic compound with the molecular formula C19H22BrNO3. It is a solid with a white to light yellow color and is known for its good solubility in most organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide, but it is difficult to dissolve in water .

Métodos De Preparación

The synthesis of Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can be carried out through a multi-step reaction. A common synthetic method involves starting from para-iodotoluene and proceeding through a series of reaction steps such as substitution, replacement, and acidification to obtain the final product . The reaction conditions typically involve the use of reagents like bromine and various catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions:

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemical Synthesis :

- Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate serves as an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its bromine atom can be substituted with other nucleophiles, facilitating the creation of diverse chemical entities through substitution reactions .

- Biological Studies :

- Medicinal Chemistry :

- Industrial Applications :

Case Study 1: Synthesis of Bioactive Compounds

A study explored the use of this compound as a precursor for synthesizing novel anti-cancer agents. The bromine atom was substituted with various amines, resulting in compounds that exhibited significant cytotoxicity against specific cancer cell lines.

Case Study 2: Enzyme Interaction Studies

In another research project, this compound was tested for its ability to inhibit certain enzymes involved in metabolic pathways related to diabetes. The findings indicated that modifications to the ethoxy group could enhance enzyme affinity, suggesting pathways for optimizing drug candidates based on this scaffold.

Mecanismo De Acción

The exact mechanism of action of Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate is not well-documented. as an organic compound, it likely interacts with various molecular targets and pathways depending on its specific application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects .

Comparación Con Compuestos Similares

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate can be compared with other similar compounds such as:

- Methyl 2-bromo-3-(4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl)propionate

- 2-Bromo-3-(4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl)propionic acid methyl ester

These compounds share similar structural features but may differ in their specific chemical properties and applications .

Actividad Biológica

Methyl 2-bromo-3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)propanoate (CAS No. 105355-25-7) is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H22BrNO3. It is characterized by a white to light yellow solid appearance and exhibits good solubility in organic solvents like ethanol and dimethyl sulfoxide, but limited solubility in water.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 392.287 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 485.0 ± 45.0 °C |

| Flash Point | 247.1 ± 28.7 °C |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from para-iodotoluene. Key steps include nucleophilic substitution, acidification, and hydrolysis of the ester group, leading to the final product.

The precise mechanism of action for this compound remains largely uncharacterized. However, as a bioactive compound, it is believed to interact with various molecular targets, including enzymes and receptors involved in biochemical pathways relevant to drug development and therapeutic applications .

Potential Applications

- Pharmaceutical Research : The compound is being studied for its potential role as an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways.

- Biochemical Studies : It is utilized in research exploring molecular interactions and signaling pathways within biological systems.

- Industrial Applications : Beyond medicinal chemistry, this compound may find uses in agricultural chemicals or other industrial products due to its chemical properties .

Propiedades

IUPAC Name |

methyl 2-bromo-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3/c1-3-14-4-7-16(21-13-14)10-11-24-17-8-5-15(6-9-17)12-18(20)19(22)23-2/h4-9,13,18H,3,10-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQRUDWOZDEKKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469438 |

Source

|

| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105355-25-7 |

Source

|

| Record name | Methyl 2-bromo-3-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.